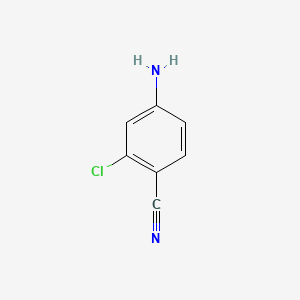
4-Amino-2-chlorobenzonitrile
Cat. No. B1265742
Key on ui cas rn:
20925-27-3
M. Wt: 152.58 g/mol
InChI Key: ZFBKYGFPUCUYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05723483
Procedure details


5 g of 4-amino-2-chlorobenzonitrile and 40 ml of concentrated HCl in 30 ml of THF are mixed at -5° C.; 2.26 g of NaNO2 in 30 ml of water are added and the mixture is left stirring for 2 hours, 30 g of SnCl2 ·2H2O in 30 ml of concentrated HCl are then added and stirring is maintained at -5° C. for 30 minutes.







Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:10])[CH:3]=1.[N:11]([O-])=O.[Na+].Cl[Sn]Cl>C1COCC1.O.Cl>[ClH:10].[Cl:10][C:4]1[CH:3]=[C:2]([NH:1][NH2:11])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:1.2,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C#N)C=C1)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture is left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.ClC1=C(C#N)C=CC(=C1)NN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
